N-(1,3-benzodioxol-5-ylmethyl)benzamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)benzamide, also known as MDMA (3,4-methylenedioxymethamphetamine), is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a stimulant and hallucinogen, and it is commonly referred to as "ecstasy" or "molly." Despite its recreational use, MDMA has also been studied for its potential therapeutic effects in treating mental health disorders such as post-traumatic stress disorder (PTSD).
Scientific Research Applications
Synthesis and Antimicrobial Activity
- N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for antimicrobial activity against various microorganisms, including Escherichia coli and Staphylococcus aureus. The study highlighted the antimicrobial potency of certain derivatives, suggesting potential applications in developing new antimicrobial agents (Sethi, Arora, Saini, & Jain, 2016).
Inhibitors of Vascular Endothelial Growth Factor
- A study discovered potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) within a class of substituted benzamides. The research provides insights into the potential use of these compounds in treating conditions like cancer by inhibiting angiogenesis (Borzilleri et al., 2006).
Enhanced Emission and Multi-Stimuli-Responsive Properties
- Research into pyridyl substituted benzamides demonstrated their luminescent properties and multi-stimuli response, indicating potential applications in materials science for the development of responsive materials (Srivastava et al., 2017).
Anti-Fatigue Effects
- Benzamide derivatives were synthesized and tested for anti-fatigue effects. The study found that certain compounds significantly enhanced swimming endurance in mice, suggesting potential therapeutic applications for fatigue-related conditions (Wu et al., 2014).
Crystal Structure Analysis
- Studies on the crystal structures of various benzamide derivatives provide insights into their molecular geometry, which is crucial for understanding their interactions and potential applications in drug design and materials science (Artheswari, Maheshwaran, & Gautham, 2019).
Antibacterial Activity of Sulfonamide Derivatives
- N-Substituted sulfonamide derivatives of 1, 3-Benzodioxol-5-amine were synthesized and tested for their antibacterial activity. Although they were found to be moderate inhibitors, they offer insights into the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).
Antifungal Agents
- Benzamide derivatives have been investigated for their antifungal properties, adding to the diversity of potential pharmaceutical applications of these compounds (Narayana et al., 2004).
Benzotriazole Derivatives
- The study of benzotriazole stabilized lithium intermediates in the elaboration of N-substituents in amides opens up avenues for chemical synthesis and drug development (Katritzky, Köditz, & Lang, 1994).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h1-8H,9-10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOGONPVBHPEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330670 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835171 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65609-38-3 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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